molecular formula C21H24ClN5O3S2 B11316079 N-(5-chloro-2-methylphenyl)-2-[(4-methyl-5-{[(4-methylphenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

N-(5-chloro-2-methylphenyl)-2-[(4-methyl-5-{[(4-methylphenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

Cat. No.: B11316079
M. Wt: 494.0 g/mol
InChI Key: BSPXRVWWJXBPTC-UHFFFAOYSA-N
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Description

N-(5-CHLORO-2-METHYLPHENYL)-2-[(4-METHYL-5-{[N-(4-METHYLPHENYL)METHANESULFONAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE is a complex organic compound that features a combination of aromatic rings, triazole, and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-CHLORO-2-METHYLPHENYL)-2-[(4-METHYL-5-{[N-(4-METHYLPHENYL)METHANESULFONAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Sulfonamide Group: This step involves the reaction of the triazole intermediate with a sulfonyl chloride derivative.

    Coupling with the Aromatic Amine: The final step involves coupling the sulfonamide-triazole intermediate with 5-chloro-2-methylaniline under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-CHLORO-2-METHYLPHENYL)-2-[(4-METHYL-5-{[N-(4-METHYLPHENYL)METHANESULFONAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro or sulfonamide groups.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are commonly used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Use in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(5-CHLORO-2-METHYLPHENYL)-2-[(4-METHYL-5-{[N-(4-METHYLPHENYL)METHANESULFONAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE would depend on its specific application. In a medicinal context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The triazole and sulfonamide groups are known to form strong interactions with biological targets, contributing to the compound’s efficacy.

Comparison with Similar Compounds

Similar Compounds

    N-(5-CHLORO-2-METHYLPHENYL)-2-[(4-METHYL-5-{[N-(4-METHYLPHENYL)METHANESULFONAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE: can be compared with other compounds containing triazole and sulfonamide groups, such as:

Uniqueness

The uniqueness of N-(5-CHLORO-2-METHYLPHENYL)-2-[(4-METHYL-5-{[N-(4-METHYLPHENYL)METHANESULFONAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE lies in its specific combination of functional groups, which may confer unique chemical and biological properties. The presence of both triazole and sulfonamide groups can enhance its binding affinity and specificity for certain biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H24ClN5O3S2

Molecular Weight

494.0 g/mol

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-[[4-methyl-5-[(4-methyl-N-methylsulfonylanilino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C21H24ClN5O3S2/c1-14-5-9-17(10-6-14)27(32(4,29)30)12-19-24-25-21(26(19)3)31-13-20(28)23-18-11-16(22)8-7-15(18)2/h5-11H,12-13H2,1-4H3,(H,23,28)

InChI Key

BSPXRVWWJXBPTC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(CC2=NN=C(N2C)SCC(=O)NC3=C(C=CC(=C3)Cl)C)S(=O)(=O)C

Origin of Product

United States

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